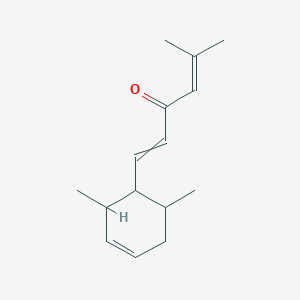
1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one is an organic compound with a complex structure that includes a cyclohexene ring and a hexa-dien-one chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one can be achieved through several routes. One common method involves the reaction of 2,6-dimethylcyclohex-3-en-1-yl with appropriate dienone precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize yield and purity, often involving multiple steps such as purification and distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): This compound shares a similar cyclohexenyl structure but differs in the side chains and functional groups.
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl): Another related compound with a cyclohexenol structure.
Uniqueness
This detailed overview provides a comprehensive understanding of 1-(2,6-Dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
38041-21-3 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1-(2,6-dimethylcyclohex-3-en-1-yl)-5-methylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C15H22O/c1-11(2)10-14(16)8-9-15-12(3)6-5-7-13(15)4/h5-6,8-10,12-13,15H,7H2,1-4H3 |
Clé InChI |
JHLAINFATXUCQC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CC(C1C=CC(=O)C=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




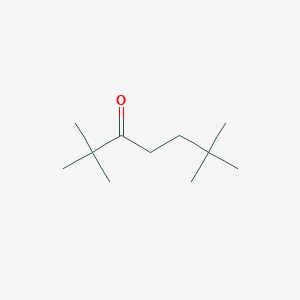
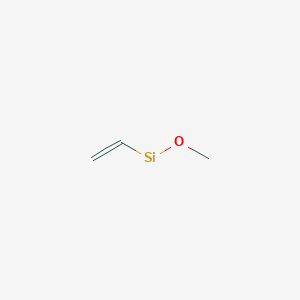
![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)



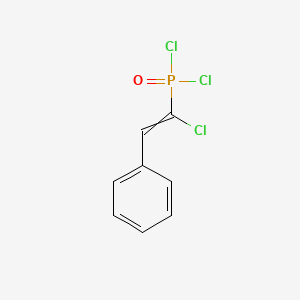

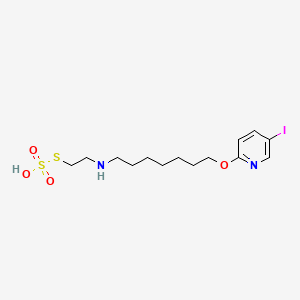
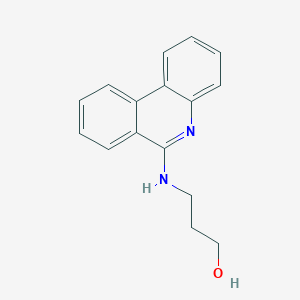
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)
![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
